molecular formula C10H11NO3 B2798891 methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 82756-71-6

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B2798891
CAS RN: 82756-71-6
M. Wt: 193.202
InChI Key: HKOFHRITCCBESJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 3,4-dihydro-1,4-benzoxazine derivatives can be synthesized via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, the InChI code for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective (selectivity factor s 31–32) compared to the acylation with other studied propanoyl chlorides (s 18–21) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has a molecular weight of 229.66 and a melting point of 190-192°C .

Scientific Research Applications

AMPA Receptor Activators

The compound has been synthesized and tested as an activator of AMPA receptors . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their activation can have potential therapeutic benefits in neurological disorders.

Pharmaceutical Intermediate

“Methyl 3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate” is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.

Kinetic Resolution Studies

The compound has been used in kinetic resolution studies . Kinetic resolution is a method used to separate enantiomers, and this compound’s involvement in such studies can contribute to the development of methods for the synthesis of stereoisomers.

Antifungal Activity

Some derivatives of the compound have shown antifungal activity . This suggests potential applications in the development of new antifungal agents.

Synthesis of Diverse Structures

The compound has been used in the synthesis of structurally diverse 3,4-DHPo via MCR . This indicates its potential use in the development of a wide range of chemical structures.

Allosteric Enhancers

Benzoylthiophenes, which can be synthesized using this compound, are allosteric enhancers of agonist activity at the A1 adenosine receptor . This suggests potential applications in the development of drugs targeting the A1 adenosine receptor.

Safety And Hazards

The safety and hazards of similar compounds have been reported . For example, methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate hydrochloride has hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)9-6-11-7-4-2-3-5-8(7)14-9/h2-5,9,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOFHRITCCBESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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